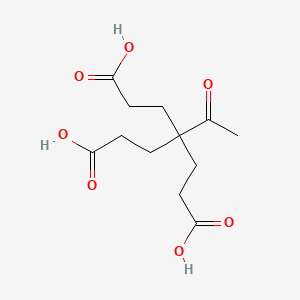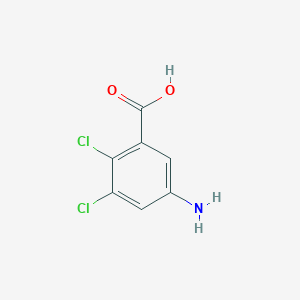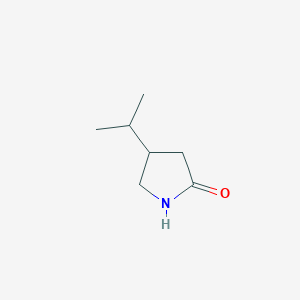
1-(4-Aminophenyl)pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-Aminophenyl)pyridin-1-ium chloride has been investigated for its potential pharmacological properties and applications in chemical synthesis. It has been identified as a potential antihypertensive agent due to its ability to deplete noradrenaline in mouse heart tissue, which could be beneficial in the management of high blood pressure . Additionally, the compound has been utilized in the field of supramolecular chemistry to form hydrogen-bonded systems and has been involved in the synthesis of novel ionic liquids that can catalyze tandem reactions .
Synthesis Analysis
The synthesis of related compounds involves the interaction of various reagents to form complex structures. For instance, the interaction between chloranilic acid and dimethylaminopyridine (DMAP) leads to the formation of a multicomponent system with a crystal structure determined by X-ray diffraction . Similarly, the novel ionic liquid 1-sulfopyridinium chloride was synthesized and characterized using various spectroscopic techniques, indicating the versatility of pyridinium-based compounds in synthesis .
Molecular Structure Analysis
The molecular structure of pyridinium-based compounds has been extensively studied using crystallography and spectroscopy. The crystal structure of a related compound, 4-(dimethylamino)pyridin-1-ium, was determined to be in the triclinic crystal system with specific space group parameters, showcasing the intricate arrangement of molecules and the presence of hydrogen bonds and π-π stacking interactions . These structural features are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Pyridinium compounds are involved in various chemical reactions. For example, the novel ionic liquid 1-sulfopyridinium chloride has been used as a catalyst for the tandem Knoevenagel–Michael reaction, demonstrating its efficiency and reusability in promoting the synthesis of bis(pyrazol-5-ol)s under mild conditions . This highlights the chemical reactivity of pyridinium salts and their utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinium salts are influenced by their molecular structure. The presence of protonated bases and delocalized negative charges in the related compound 4-(dimethylamino)pyridin-1-ium contributes to its stability and the formation of water clusters within the crystal lattice . These properties are essential for the application of pyridinium salts in various chemical processes and their potential pharmacological effects, as seen with 1-amino-4-phenyl pyridinium chloride's antihypertensive properties .
Wissenschaftliche Forschungsanwendungen
Catalysis
1-(4-Aminophenyl)pyridin-1-ium chloride derivatives have been used as catalysts or components in catalyst systems for organic synthesis. For instance, novel ionic liquids derived from this compound have been synthesized and characterized, showing efficiency in catalyzing tandem Knoevenagel–Michael reactions under mild conditions. Such catalytic activities underline the potential of these derivatives in facilitating organic transformations, particularly in synthesizing complex organic molecules with high precision and under environmentally benign conditions (Moosavi‐Zare et al., 2013).
Materials Science
In materials science, derivatives of 1-(4-Aminophenyl)pyridin-1-ium chloride have been utilized to synthesize novel polymers with unique properties. For example, fluorinated polyamides containing pyridine and sulfone moieties have been prepared using a new diamine derived from this compound. These polymers exhibit remarkable solubility, thermal stability, and mechanical properties, making them suitable for high-performance applications (Xiao-Ling Liu et al., 2013).
Environmental and Analytical Applications
Research has also explored the use of 1-(4-Aminophenyl)pyridin-1-ium chloride derivatives in environmental and analytical chemistry. For instance, novel chiral ionic liquids based on this compound have shown strong antibacterial and antioxidant properties, suggesting their potential use in water treatment and as bioactive substances. Such studies highlight the multifunctional aspects of these compounds, extending their application beyond traditional chemical synthesis to include environmental protection and biological applications (Matavos-Aramyan et al., 2019).
Chemical Sensing
Additionally, derivatives of 1-(4-Aminophenyl)pyridin-1-ium chloride have been developed as chemosensors for the detection of heavy metals. Such sensors exhibit high sensitivity and selectivity, demonstrating the potential of these compounds in monitoring environmental pollutants and contributing to public health safety (Jianting Pan et al., 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Eigenschaften
IUPAC Name |
4-pyridin-1-ium-1-ylaniline;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N2.ClH/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13;/h1-9H,12H2;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJGOGUUDJHLPZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=C(C=C2)N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627725 |
Source


|
| Record name | 1-(4-Aminophenyl)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)pyridin-1-ium chloride | |
CAS RN |
78427-26-6 |
Source


|
| Record name | 1-(4-Aminophenyl)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)
![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)



![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)

